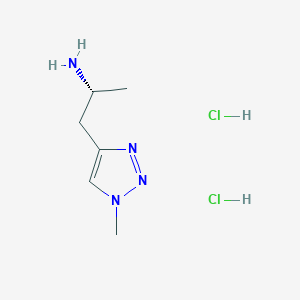(2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride
CAS No.: 2095396-89-5
Cat. No.: VC4844603
Molecular Formula: C6H14Cl2N4
Molecular Weight: 213.11
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2095396-89-5 |
|---|---|
| Molecular Formula | C6H14Cl2N4 |
| Molecular Weight | 213.11 |
| IUPAC Name | (2R)-1-(1-methyltriazol-4-yl)propan-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C6H12N4.2ClH/c1-5(7)3-6-4-10(2)9-8-6;;/h4-5H,3,7H2,1-2H3;2*1H/t5-;;/m1../s1 |
| Standard InChI Key | IFTHGLAEHAAHAI-ZJIMSODOSA-N |
| SMILES | CC(CC1=CN(N=N1)C)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound belongs to the 1,2,3-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its IUPAC name, (2R)-1-(1-methyltriazol-4-yl)propan-2-amine; dihydrochloride, reflects its stereochemistry at the C2 position of the propan-2-amine group and the presence of two hydrochloride counterions . Key structural attributes include:
-
Molecular formula:
-
Molecular weight: 213.11 g/mol
-
Stereochemistry: The (2R) configuration ensures enantiomeric specificity, critical for receptor binding .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 213.11 g/mol | |
| PubChem CID | 137838563 | |
| Storage Conditions | Room temperature | |
| SMILES Notation | CC(CC1=CN(N=N1)C)N.Cl.Cl |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 1,2,3-triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction renowned for its efficiency and regioselectivity . For this compound, the route likely involves:
-
Alkyne Preparation: Propargyl alcohol or ethyl propiolate serves as the alkyne precursor.
-
Azide Formation: Substitution of a bromo intermediate with sodium azide (NaN) yields the requisite azide .
-
Cycloaddition: Reaction of the azide with a terminal alkyne under Cu(I) catalysis forms the 1,4-disubstituted 1,2,3-triazole core .
-
Chiral Resolution: The (2R)-configuration is achieved via chiral auxiliary methods or enzymatic resolution, followed by dihydrochloride salt formation .
Structure-Activity Relationship (SAR) Insights
While direct data on this compound’s pharmacological activity is limited, structural analogs in GPR88 agonist research provide critical SAR insights:
-
Triazole Substitution: 1,4-Disubstituted 1,2,3-triazoles mimic trans-amide bonds, enhancing metabolic stability compared to peptidic ligands .
-
Alkoxy Side Chains: Cyclobutylmethyl or 2-methylpentyl groups optimize lipophilicity and brain penetration .
-
C-5 Hydrogen Bonding: Unsubstituted C-5 positions (as in this compound) are essential for potency, likely due to hydrogen-bond donor interactions .
Table 2: Pharmacological Data of Analogous Triazole Derivatives
Pharmacological Profile and Research Applications
Target Engagement: GPR88 Agonism
GPR88, an orphan G protein-coupled receptor enriched in the striatum, is implicated in neuropsychiatric disorders. Triazole-based agonists like (2R)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride are hypothesized to modulate cAMP signaling, though exact mechanistic data remain undisclosed . Key attributes of related compounds include:
-
Potency: Analogs exhibit EC values as low as 14 nM (e.g., compound 53), suggesting high receptor affinity .
-
Brain Penetration: Optimized clogP values (~4.0–4.5) balance lipophilicity and blood-brain barrier permeability .
Preclinical Utility
This compound’s primary application lies in CNS drug discovery:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume